molecular formula C26H33N5O B12269177 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-4-carbonitrile

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-4-carbonitrile

Cat. No.: B12269177
M. Wt: 431.6 g/mol
InChI Key: BWLCPMHLDOLPBJ-UHFFFAOYSA-N
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Description

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-4-carbonitrile is a complex organic compound that features a quinoline core, a piperidine ring, and a piperazine moiety

Preparation Methods

The synthesis of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-4-carbonitrile typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Piperazine Moiety: This step involves the reaction of propan-2-ylamine with piperazine under controlled conditions.

    Attachment of the But-2-yn-1-yl Group: The piperazine derivative is then reacted with but-2-yn-1-yl halide to form the intermediate.

    Formation of the Piperidine Ring: The intermediate is further reacted with piperidine under specific conditions to form the piperidine ring.

    Coupling with Quinoline-4-carbonitrile: Finally, the piperidine derivative is coupled with quinoline-4-carbonitrile to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoline-4-carbonitrile include:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C26H33N5O

Molecular Weight

431.6 g/mol

IUPAC Name

2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-4-carbonitrile

InChI

InChI=1S/C26H33N5O/c1-21(2)30-16-14-29(15-17-30)11-5-6-18-32-23-9-12-31(13-10-23)26-19-22(20-27)24-7-3-4-8-25(24)28-26/h3-4,7-8,19,21,23H,9-18H2,1-2H3

InChI Key

BWLCPMHLDOLPBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N

Origin of Product

United States

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